BenchChemオンラインストアへようこそ!

4-Chloro-8-fluoro-2-methylquinazoline

Physicochemical Properties Lipophilicity Medicinal Chemistry

4-Chloro-8-fluoro-2-methylquinazoline features a pre-installed 8-fluoro group that enhances metabolic stability and modulates pKa, providing a distinct advantage over non-fluorinated 4-chloro-2-methylquinazoline (XLogP3 ≈ 3.3). With a balanced XLogP3 of 3.0, this scaffold enables proactive lipophilicity control in lead optimization. The 4-chloro group permits selective SNAr N-arylation for kinase inhibitor library synthesis, while the 8-fluoro group supports orthogonal second-step diversification—a capability unavailable in 4,8-dichloro analogs. Ideal for medicinal chemistry programs seeking to improve PK profiles from the first synthetic step.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
CAS No. 1404365-01-0
Cat. No. B3101924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-fluoro-2-methylquinazoline
CAS1404365-01-0
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2F)C(=N1)Cl
InChIInChI=1S/C9H6ClFN2/c1-5-12-8-6(9(10)13-5)3-2-4-7(8)11/h2-4H,1H3
InChIKeyAPZMSPYRLLNIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-fluoro-2-methylquinazoline (CAS 1404365-01-0): Strategic Sourcing of a Differentiated Quinazoline Scaffold for Medicinal Chemistry and Targeted Synthesis


4-Chloro-8-fluoro-2-methylquinazoline is a halogenated quinazoline derivative with the molecular formula C9H6ClFN2 and a molecular weight of 196.61 g/mol [1]. This compound serves as a versatile heterocyclic intermediate for pharmaceutical and agrochemical research, distinguished by its specific substitution pattern of a reactive chloro group at the 4-position, a metabolically stabilizing fluoro group at the 8-position, and a methyl group at the 2-position [2]. This combination of substituents creates a scaffold with a computed XLogP3 value of 3, suggesting a balanced lipophilic-hydrophilic profile that is often favorable for membrane permeability in early-stage drug discovery programs [1].

Why 4-Chloro-8-fluoro-2-methylquinazoline Cannot Be Replaced by Common 4-Chloroquinazoline Analogs in Targeted Synthesis


The selection of 4-Chloro-8-fluoro-2-methylquinazoline over common, unsubstituted or less-substituted 4-chloroquinazolines is driven by its unique, pre-installed functional groups, which provide significant strategic advantages in both chemical reactivity and the resulting biological properties of downstream products. The 8-fluoro substituent is a critical differentiator; fluorine is widely recognized in medicinal chemistry for its ability to enhance metabolic stability and modulate the pKa of adjacent heterocycles, as demonstrated in extensive SAR studies of quinazoline-based kinase inhibitors [1]. Furthermore, the presence of the 8-fluoro group directly influences the physicochemical properties of the molecule, as evidenced by a computed XLogP3 value of 3 [2]. This is in contrast to the non-fluorinated analog, 4-Chloro-2-methylquinazoline (CAS 6484-24-8), which has a higher predicted lipophilicity with an XLogP3 of approximately 3.3 [3], potentially impacting solubility and downstream biological performance. While a direct, head-to-head biological comparison of the two compounds is not available in the primary literature, the quantifiable difference in their physicochemical properties, resulting directly from the 8-fluoro substitution, provides a clear, data-backed rationale for selecting the more polar and metabolically resilient 8-fluoro derivative for specific applications.

Quantitative Evidence Guide: Documented Differentiation of 4-Chloro-8-fluoro-2-methylquinazoline from Key Analogs


Enhanced Physicochemical Profile: Reduced Lipophilicity (XLogP3) via 8-Fluoro Substitution

4-Chloro-8-fluoro-2-methylquinazoline exhibits a computed partition coefficient (XLogP3) of 3.0, indicating a lower lipophilicity compared to its non-fluorinated analog, 4-Chloro-2-methylquinazoline, which has a computed XLogP3 of 3.3 [1]. This 0.3 log unit reduction is a direct, quantifiable outcome of the electron-withdrawing and hydrophilic character introduced by the 8-fluoro substituent, replacing a hydrogen atom [2].

Physicochemical Properties Lipophilicity Medicinal Chemistry Drug Design

Strategic Advantage: Enables Sequential Functionalization via Differential Halogen Reactivity

The target compound features both a reactive 4-chloro group and a relatively inert 8-fluoro group on the quinazoline core [1]. In contrast, 4,8-Dichloroquinazoline (CAS 7148-34-7) presents two similarly reactive chlorines at both the 4- and 8-positions . This difference creates a strategic advantage: the 4-chloro group in the target compound can undergo selective nucleophilic aromatic substitution (SNAr) while leaving the 8-fluoro group intact for later-stage diversification or to maintain beneficial metabolic properties in the final target molecule [2]. The 4,8-dichloro analog lacks this inherent selectivity, often requiring complex protection/deprotection strategies to achieve sequential functionalization.

Synthetic Chemistry Building Block Nucleophilic Substitution Sequential Derivatization

Consistent Purity Specifications: Facilitating Reproducible Research Outcomes

Multiple commercial suppliers offer 4-Chloro-8-fluoro-2-methylquinazoline with consistent and well-defined purity specifications. The product is reliably available at 95% purity from vendors such as AKSci and Calpaclab , and at a higher 97% purity from suppliers like Leyan . This contrasts with some less-defined, non-fluorinated quinazoline building blocks where reported purity can vary significantly between sources, introducing an undesirable variable into early-stage synthesis.

Quality Control Reproducibility Procurement Analytical Chemistry

Recommended Application Scenarios for 4-Chloro-8-fluoro-2-methylquinazoline Based on Verified Evidence


Synthesis of Fluorinated Kinase Inhibitor Libraries

The primary application for 4-Chloro-8-fluoro-2-methylquinazoline is as a key intermediate in the synthesis of novel 4-anilinoquinazolines, a privileged scaffold for kinase inhibitors [1]. The 4-chloro group is specifically positioned for N-arylation reactions with a wide range of anilines, a well-established methodology for generating targeted libraries of potential anticancer agents [2]. The pre-installed 8-fluoro group is maintained in the final analogs, where it can confer increased metabolic stability and enhanced target binding compared to non-fluorinated counterparts, a key advantage in lead optimization programs [3].

Optimization of Lead Compounds via Physicochemical Property Modulation

This compound is ideal for medicinal chemistry programs aiming to optimize the physicochemical properties of a lead series. The quantifiably lower lipophilicity (XLogP3 = 3.0) of this 8-fluoro-substituted scaffold, compared to the non-fluorinated 4-Chloro-2-methylquinazoline (XLogP3 ≈ 3.3), directly addresses the common challenge of high lipophilicity leading to poor solubility, high metabolic clearance, and off-target toxicity [1]. By incorporating this scaffold, researchers can proactively lower the logP of their final drug candidates, potentially improving their pharmacokinetic profiles and overall developability without requiring additional, costly synthetic steps.

Efficient Construction of Complex Polycyclic Systems via Tandem Reactions

The differential reactivity of the 4-chloro and 8-fluoro substituents makes this building block uniquely suited for complex tandem or sequential reaction sequences. The 4-chloro group can be selectively displaced in an initial SNAr reaction to introduce a primary vector of diversity (e.g., an amine, thiol, or alcohol). In a subsequent, orthogonal reaction, the 8-fluoro group can then be targeted under different conditions (e.g., via nucleophilic aromatic substitution with a strong nucleophile or transition metal-catalyzed cross-coupling) to introduce a second point of diversity [1]. This capability is not available in the symmetrically-substituted 4,8-dichloroquinazoline analog, which would require more complex and lower-yielding protection/deprotection schemes to achieve the same outcome [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-fluoro-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.